molecular formula C17H19F2N3O2 B2723467 N'-[cyano(2,4-difluorophenyl)methyl]-N-cyclopentylbutanediamide CAS No. 1428053-26-2

N'-[cyano(2,4-difluorophenyl)methyl]-N-cyclopentylbutanediamide

Cat. No.: B2723467
CAS No.: 1428053-26-2
M. Wt: 335.355
InChI Key: DCIVEDHVDPSQMK-UHFFFAOYSA-N
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Description

N’-[cyano(2,4-difluorophenyl)methyl]-N-cyclopentylbutanediamide is a synthetic organic compound characterized by the presence of a cyano group, difluorophenyl moiety, and a cyclopentyl group attached to a butanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[cyano(2,4-difluorophenyl)methyl]-N-cyclopentylbutanediamide typically involves a multi-step process:

    Formation of the Cyano Group:

    Incorporation of the Difluorophenyl Moiety: This step often involves the use of fluorinated aromatic compounds and appropriate coupling reactions, such as Suzuki-Miyaura coupling.

    Attachment of the Cyclopentyl Group: The cyclopentyl group can be introduced via alkylation reactions using cyclopentyl halides.

    Formation of the Butanediamide Backbone: This involves the reaction of appropriate amines with butanediamide precursors under controlled conditions.

Industrial Production Methods

Industrial production of N’-[cyano(2,4-difluorophenyl)methyl]-N-cyclopentylbutanediamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N’-[cyano(2,4-difluorophenyl)methyl]-N-cyclopentylbutanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

N’-[cyano(2,4-difluorophenyl)methyl]-N-cyclopentylbutanediamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-[cyano(2,4-difluorophenyl)methyl]-N-cyclopentylbutanediamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N’-[cyano(2,4-difluorophenyl)methyl]-N-cyclopentylbutanediamide: shares structural similarities with other cyano-substituted aromatic compounds and fluorinated aromatic compounds.

    Difluorophenyl derivatives: Compounds containing difluorophenyl groups are known for their enhanced stability and unique reactivity.

    Cyclopentyl derivatives: Compounds with cyclopentyl groups often exhibit interesting conformational properties and biological activity.

Uniqueness

The uniqueness of N’-[cyano(2,4-difluorophenyl)methyl]-N-cyclopentylbutanediamide lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both cyano and difluorophenyl groups enhances its reactivity and potential for diverse applications, while the cyclopentyl group adds conformational flexibility and stability.

Properties

IUPAC Name

N'-[cyano-(2,4-difluorophenyl)methyl]-N-cyclopentylbutanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2N3O2/c18-11-5-6-13(14(19)9-11)15(10-20)22-17(24)8-7-16(23)21-12-3-1-2-4-12/h5-6,9,12,15H,1-4,7-8H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCIVEDHVDPSQMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CCC(=O)NC(C#N)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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